Deuterium fluoride
Overview
Description
- Deuterium fluoride (DF) is a chemical laser formed by a mixture of fluorine and deuterium gas under controlled conditions.
- The wavelength of light produced by DF laser is longer than that of other conventional HF lasers, facilitating more effective laser transmission.
- During operation, ethylene is burned in the presence of nitrogen trifluoride in a combustion chamber, producing free excited fluorine radicals.
- The mixture of deuterium and helium gas is injected into an exhaust stream via a nozzle.
- Deuterium molecules react with fluorine radicals to produce excited deuterium fluoride.
- Excited molecules further undergo stimulated emission in the optical resonating laser region.
Synthesis Analysis
- Deuterium fluoride can be synthesized by controlled reactions between fluorine and deuterium gases.
Molecular Structure Analysis
- Deuterium fluoride (DF) consists of a deuterium atom (D) bonded to a fluorine atom (F).
Chemical Reactions Analysis
- DF laser operates through chemical reactions involving fluorine radicals and deuterium molecules.
- Excited deuterium fluoride molecules emit light in the laser region.
Physical And Chemical Properties Analysis
- Physical Properties :
- Density : Varies with temperature and pressure.
- Boiling Point : High, due to strong hydrogen bonding.
- Flash Point : Not applicable (DF is not flammable).
- Index of Refraction : Depends on temperature and isotopic composition.
- Molar Refractivity : Influenced by molecular structure.
- Surface Tension : Depends on temperature and isotopic composition.
- Chemical Properties :
- DF is stable and non-radioactive.
- It suppresses metabolism and modulates physical properties in drug molecules.
Scientific Research Applications
Chemical Reaction Dynamics and Solvent Interactions
The study of deuterium fluoride's formation and behavior in solution provides insights into the dynamics of chemical reactions and energy transfer processes. For instance, Dunning et al. (2015) employed infrared spectroscopy to investigate the solution-phase formation of deuterium fluoride from fluorine atoms, revealing that DF vibrates for an extended period before its energy dissipates to the surrounding solvent molecules. This study underscores the resilience of gas-phase reaction dynamics even in polar organic solvents, with the vibrational relaxation of DF and solvent restructuring extending over more than 10 picoseconds, challenging the assumption of immediate energy dissipation in solution-phase reactions (Dunning et al., 2015).
Role in Nuclear Physics and Fusion Research
Deuterium fluoride has been pivotal in nuclear physics, particularly in nuclear fusion research. It has been used in the development of high-power lasers, microwaves, and other technologies crucial for advancing fusion energy. The stability and non-radioactivity of deuterated compounds, such as deuterium fluoride, make them invaluable in various applications, including biomedical research, pharmaceuticals, and new material development. This broad utility highlights the material's significance beyond its initial military and energy applications, offering potential advancements in civilian technologies (Liu & Liu, 2019).
Insights into Molecular Structure and Dynamics
Research on the structure and behavior of liquid and supercritical deuterium fluoride provides fundamental insights into molecular interactions and the properties of substances under extreme conditions. For example, Pfleiderer et al. (2000) conducted neutron diffraction studies on deuterium fluoride across various states, contributing to our understanding of intra- and intermolecular structures and their dependence on temperature and density. This research not only deepens our knowledge of DF but also informs broader scientific inquiries into molecular dynamics and fluid properties under varying conditions (Pfleiderer et al., 2000).
Safety And Hazards
- DF is not considered hazardous.
- No specific hazards identified.
- Concerns about trifluoroacetic acid (TFA) accumulation in the environment are relevant for fluorine-containing products.
Future Directions
- Continued research on fluorine-containing compounds for drug development.
- Address environmental concerns related to fluorine-containing products.
Please note that this analysis is based on available information, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
(2H)fluorane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH/h1H/i/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHYYFGTRYWZRS-DYCDLGHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032281 | |
Record name | Deuterium fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
21.01250494 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deuterium fluoride | |
CAS RN |
14333-26-7 | |
Record name | Hydrofluoric acid-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14333-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deuterium fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deuterium fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H]hydrogen fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.